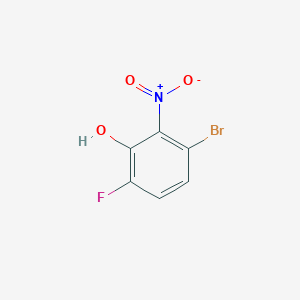

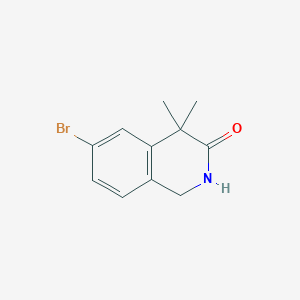

![molecular formula C18H30O2 B2915132 4-[4-(2,4,4-三甲基戊烷-2-基)苯氧基]丁醇 CAS No. 1153244-40-6](/img/structure/B2915132.png)

4-[4-(2,4,4-三甲基戊烷-2-基)苯氧基]丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol, also known as SR9009, is a synthetic compound that has recently gained attention in the scientific community. It belongs to a class of compounds called Rev-Erb agonists, which are known to regulate circadian rhythms and metabolism. SR9009 has shown promising results in various studies, indicating its potential as a therapeutic agent.

科学研究应用

Viral Inactivation in Clinical Samples

This compound has been studied for its efficacy in inactivating blood-borne enveloped viruses. It’s particularly useful in mitigating infection risks for laboratory workers handling samples containing virulent pathogens. For instance, it has shown effectiveness against Ebola and Yellow Fever viruses when used as a pre-incubation agent in plasma samples .

Impact on Clinical Chemistry Results

Research indicates that using this compound does not significantly bias the results of clinical chemistry tests. This is crucial for ensuring that the diagnostic capabilities of core laboratories remain uncompromised, especially during outbreaks that strain healthcare capacities .

Biocontainment of Pathogens

The compound’s role in biocontainment strategies is significant. It may offer a viable approach to reducing the risk posed by certain blood-borne pathogens to laboratory workers, especially in outbreak settings where handling and processing of infectious blood specimens are necessary .

Detergent Properties

As a non-ionic detergent, it’s used in the inactivation of viruses within clinical samples. Its detergent properties allow for the disruption of viral envelopes, which is a key step in rendering blood-borne viruses non-infectious .

Compatibility with Diagnostic Equipment

It’s important that any chemical used in sample preparation is compatible with diagnostic equipment. Studies have shown that this compound, when used in appropriate concentrations, does not interfere with the operation of common diagnostic equipment like the Roche Cobas analyzer .

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its structure can be utilized to create chemically differentiated compounds for various applications, including the development of new drug candidates .

作用机制

Target of Action

The primary targets of 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol are Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, facilitating the conversion of malate into oxaloacetate, with the concurrent reduction of NAD+ to NADH.

Mode of Action

4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active site of these enzymes, preventing the substrate (malate) from binding, and thus inhibiting the reaction.

Biochemical Pathways

By inhibiting MDH1 and MDH2, this compound disrupts the citric acid cycle (or Krebs cycle) . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can have significant downstream effects, particularly on energy production and other processes dependent on the products of the citric acid cycle.

Result of Action

The inhibition of MDH1 and MDH2 by 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol can lead to a decrease in the production of NADH and a disruption of the citric acid cycle . This can potentially lead to a decrease in energy production in cells, which could have various downstream effects depending on the cell type and physiological context.

属性

IUPAC Name |

4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-17(2,3)14-18(4,5)15-8-10-16(11-9-15)20-13-7-6-12-19/h8-11,19H,6-7,12-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFYLYJDGQTZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

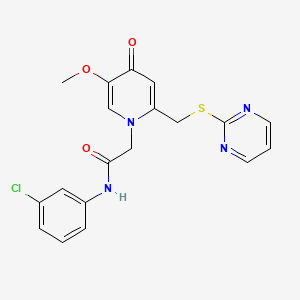

![1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915050.png)

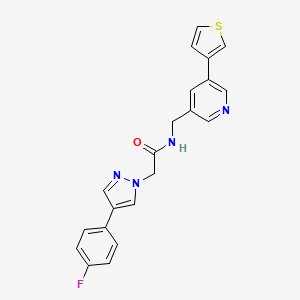

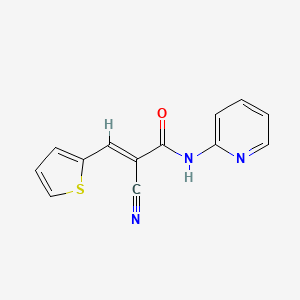

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2915051.png)

![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2915056.png)

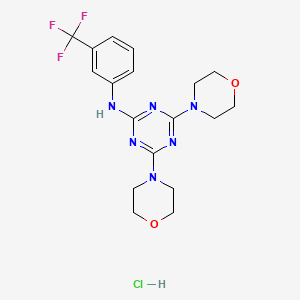

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)

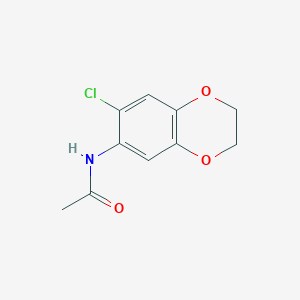

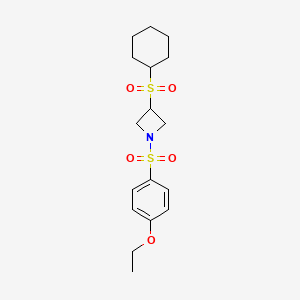

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2915071.png)